3-[(2-Furylmethyl)amino]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDEFJNISXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Furan Containing Amides in Medicinal Chemistry and Organic Synthesis
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. ijabbr.comwisdomlib.orgorientjchem.org Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. utripoli.edu.lynih.gov The incorporation of a furan nucleus into a molecule can significantly influence its biological activity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. orientjchem.org
Furan-containing amides, specifically, represent a class of compounds with significant therapeutic potential. The amide linkage provides a stable structural motif that is prevalent in many biologically active molecules. The combination of the furan ring's electronic properties and the amide group's hydrogen bonding capabilities allows for diverse interactions with biological macromolecules. orientjchem.org In organic synthesis, furan-containing amides serve as versatile intermediates for the construction of more complex molecular architectures. ijabbr.com
The diverse biological activities attributed to furan derivatives are a testament to their importance in drug discovery. utripoli.edu.lynih.gov
Significance of Propanamide Scaffolds As Pharmacophores and Synthetic Intermediates
The propanamide scaffold is a key structural feature in a multitude of biologically active compounds and serves as a valuable building block in organic synthesis. nih.gov As a pharmacophore, the propanamide moiety can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. nih.gov This scaffold is found in a range of therapeutic agents, highlighting its importance in drug design. drugbank.com
Propanamide derivatives have been investigated for their potential as enzyme inhibitors and have shown promise in the treatment of various diseases. nih.govresearchgate.net For instance, certain propanamide compounds have been explored for their role in addressing insulin resistance. google.com In the realm of synthetic chemistry, propanamide structures are utilized as versatile intermediates for the elaboration of more complex molecules. nih.gov
Research Context and Rationale for the Investigation of 3 2 Furylmethyl Amino Propanamide
Conventional Multi-Step Organic Synthesis Pathways
The traditional synthesis of amide-containing molecules like this compound relies on well-established multi-step organic reactions. These pathways are designed to construct the target molecule by forming key chemical bonds through controlled, sequential reactions.
Amidation and Condensation Reactions in this compound Formation
The core of the synthesis for this compound is the formation of an amide bond. This is typically achieved through an amidation reaction, a specific type of condensation reaction where a carboxylic acid or its derivative combines with an amine, resulting in the formation of an amide and the elimination of a small molecule, usually water. libretexts.org In a laboratory setting, the direct reaction between a carboxylic acid and an amine can be very slow at room temperature. libretexts.org
To create the propanamide structure, one potential pathway involves the reaction of a suitable carboxylic acid with an amine. The formation of the amide bond is a critical step in synthesizing polyamides and various pharmaceutical compounds. libretexts.orgnih.gov While direct synthesis protocols for this compound are not extensively detailed in the available literature, the principles of amidation suggest a reaction between a derivative of 3-aminopropanoic acid and furfurylamine. These condensation reactions can be performed under various conditions, sometimes requiring activating agents or catalysts to proceed efficiently. nih.govresearchgate.net
Strategic Utilization of Key Precursors (e.g., Furfurylamine, Amino Esters)
The logical precursors for constructing this compound are a furan-containing amine and a three-carbon acyl donor.
Furfurylamine: This primary amine is a versatile and important intermediate in organic synthesis and the pharmaceutical industry. sandermanpub.net It is commonly synthesized via the reductive amination of furfural, a compound derived from renewable biomass sources. sandermanpub.netresearchgate.net Its primary amine group makes it a suitable nucleophile for reactions with carbonyl compounds.
Amino Esters and Acids: The "propanamide" portion of the target molecule can be sourced from β-alanine (3-aminopropanoic acid) or its ester derivatives, such as ethyl 3-aminopropionate. Esters are often used in amidation reactions as they are more reactive than the parent carboxylic acids. The reaction between an amine and an ester, known as aminolysis, is a common method for amide synthesis. researchgate.net
A plausible synthetic strategy involves the reaction of furfurylamine with an activated form of a 3-substituted propanoic acid or the direct reaction with a propanoic acid ester.
Derivatization from Related Aminopropionates and Furanmethanols
Derivatization offers an alternative route to the target molecule, starting from closely related structures. One hypothetical pathway could begin with a reductive amination reaction between 2-furaldehyde (the precursor to furfurylamine) and an aminopropionate, such as ethyl 3-aminopropionate. This reaction would form the secondary amine linkage, yielding ethyl 3-[(2-furylmethyl)amino]propanoate. The final step would be the amidation of the ester group to give the desired this compound.
Another approach could start with furan-2-ylmethanol. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or a halide). Subsequent nucleophilic substitution with 3-aminopropanamide (B1594134) would then form the final carbon-nitrogen bond, completing the synthesis of the target compound.
Enzyme-Catalyzed Biosynthesis of this compound-Related Structures
Biocatalysis, using enzymes to perform chemical transformations, presents a green and highly specific alternative to conventional synthesis. researchgate.net Research in this area has led to the successful synthesis of an isomer of the target compound, demonstrating the potential of enzymes in forming novel amide bonds.
Ligase-Mediated Formation of 2-Amino-N-(furan-2-ylmethyl)propanamide
Research has demonstrated that the enzyme bacilysin (B1667699) synthetase can synthesize 2-Amino-N-(furan-2-ylmethyl)propanamide, an analogue of this compound. scispace.com Bacilysin synthetase is an L-amino acid ligase that naturally produces the dipeptide antibiotic bacilysin. scispace.comnih.govnih.gov In a laboratory setting, this enzyme was shown to catalyze the formation of an amide bond by linking L-alanine (an amino acid) directly to furfurylamine. scispace.com This enzymatic synthesis represents a novel application of bacilysin synthetase to create an alanylglycine equivalent, which could have further applications in biochemical studies. scispace.comitu.edu.tr
Exploration of Bacilysin Synthetase Activity and Specificity
The utility of bacilysin synthetase for this novel reaction stems from its natural function in bacilysin biosynthesis, which is governed by the bac operon in bacteria like Bacillus subtilis. researchgate.netnih.gov The natural pathway begins with prephenate, a precursor in the aromatic amino acid pathway. nih.govresearchgate.net
A study investigating the enzyme's capabilities found that it possessed a specific substrate scope. scispace.com While bacilysin synthetase effectively catalyzed the condensation of L-alanine and furfurylamine, it did not act on other substrates that were tested as potential replacements for anticapsin, the natural C-terminal amino acid of bacilysin. scispace.com This specificity is a key characteristic of enzymatic catalysts, allowing for precise chemical reactions with high selectivity.
Research Findings: Enzyme-Catalyzed Synthesis
| Enzyme | Substrate 1 | Substrate 2 | Product | Key Finding | Citation |
| Bacilysin Synthetase | L-Alanine | Furfurylamine | 2-Amino-N-(furan-2-ylmethyl)propanamide | The enzyme successfully links an amino acid to furfurylamine, creating a novel alanylglycine equivalent. | scispace.com |
Advanced Synthetic Techniques for Improved Efficiency
Application of Microwave-Assisted Synthesis in Propanamide Derivatization
Microwave-assisted organic synthesis has emerged as a powerful green technology for accelerating chemical reactions, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced energy efficiency. nih.govnih.govyoutube.com This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, which can lead to different outcomes compared to conventional heating methods. youtube.comnih.gov For the derivatization of propanamides, microwave-assisted synthesis has proven to be a highly effective and efficient methodology.
Research has demonstrated that the direct amidation of carboxylic acids and amines to form propanamide derivatives can be significantly accelerated under microwave irradiation. nih.gov For instance, the synthesis of various amide derivatives under solvent-free and catalyst-free conditions using microwave heating has been reported to produce good to excellent yields. researchgate.net This approach not only simplifies the purification process but also aligns with the principles of green chemistry by minimizing waste. nih.gov
A notable application is the synthesis of a library of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are analogues of the target compound. sciforum.net In this process, N-guanidinosuccinimide reacts with various primary and secondary aliphatic amines under microwave irradiation. The reactions, conducted at 170°C for 25 minutes in acetonitrile, successfully yielded a diverse range of N-substituted propanamides through a nucleophilic opening of the succinimide (B58015) ring followed by recyclization to form the 1,2,4-triazole (B32235) ring. sciforum.net
The following table details the results from the synthesis of several N-alkyl- and N-arylalkyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using this microwave-assisted protocol. sciforum.net
Table 1: Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide Derivatives Reaction Conditions: 1 mmol of N-guanidinosuccinimide and 2 mmol of amine in 1 mL of acetonitrile, irradiated at 170°C for 25 minutes. sciforum.net
| Product | Amine | Yield (%) |
| 2a | Benzylamine | 85 |
| 2b | 4-Methylbenzylamine | 81 |
| 2c | 4-Methoxybenzylamine | 84 |
| 2d | 4-Chlorobenzylamine | 75 |
| 2e | 4-Fluorobenzylamine | 78 |
| 2f | Phenethylamine | 80 |
| 2g | 3-Phenylpropylamine | 77 |
| 2h | Cyclohexylmethanamine | 70 |
| 2i | Pyrrolidine | 65 |
The efficiency of microwave-assisted synthesis is further highlighted when compared directly with conventional heating methods. In the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide derivatives, the use of microwave irradiation reduced the reaction time from several hours to mere seconds, while still achieving remarkable yields. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Propanamide Derivative nih.gov
| Method | Reaction Time | Yield (%) |
| Conventional | Several Hours | Not specified, but significantly longer |
| Microwave-Assisted | 33-90 seconds | ~82 |
This dramatic reduction in reaction time, from hours to minutes or even seconds, demonstrates the profound impact of microwave technology on the synthesis of propanamide derivatives. youtube.comnih.gov The ability to rapidly generate libraries of compounds makes this technique invaluable for chemical research and development, enabling faster exploration of structure-activity relationships. youtube.comsci-hub.se The combination of speed, efficiency, and alignment with green chemistry principles positions microwave-assisted synthesis as a superior method for the derivatization of propanamides. nih.govnih.gov
Scientific Focus on this compound Remains Limited
The furan ring is a key structural motif in numerous biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications. Similarly, the propanamide backbone serves as a common scaffold in the design of various pharmacologically active agents. The combination of these two moieties, along with the amino linkage, in this compound suggests a potential for biological activity.
However, a detailed analysis of its structure-activity relationship (SAR), including the influence of substitutions on the furan ring, modifications of the propanamide backbone, and derivatization of the amino group, is not extensively documented. For instance, while research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has explored their synthesis and antimicrobial properties, these are distinct from the propanamide series. nih.govmdpi.com Studies on other propanamide derivatives, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have delved into their SAR as TRPV1 antagonists, but these findings cannot be directly extrapolated to the this compound scaffold. nih.govresearchgate.net
Furthermore, investigations into the stereochemical aspects of this compound analogues, including diastereoselectivity in their synthesis and the evaluation of enantiomeric effects on biological activity, are not specifically described in the available literature. While general methods for the chiral synthesis of amino acids and the study of enantiomeric purity are well-established, their specific application to this compound and its derivatives is not reported. nih.govrsc.orgrsc.org
The absence of a substantial body of research dedicated to this compound means that a detailed article adhering to the specified outline of SAR, molecular design, and stereochemical considerations cannot be generated with scientific accuracy at this time. The available information on related but distinct chemical entities can only offer speculative insights and does not provide the specific data required for a thorough and focused analysis of this compound and its derivatives. Further research is needed to elucidate the chemical and biological properties of this specific compound.
Rational Design Strategies through Computational Chemistry
The integration of computational methods into the drug design process has revolutionized the field, enabling a more targeted and efficient search for new drug candidates. nih.gov These in silico techniques allow for the prediction of a molecule's biological activity and properties before it is synthesized, saving considerable time and resources. tandfonline.com For a molecule like this compound, these strategies can be instrumental in exploring its therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comsysrevpharm.org The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their structural and physicochemical properties. sysrevpharm.org
The process of developing a QSAR model typically involves several key steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to create a mathematical equation that links the descriptors to the biological activity. nih.govtandfonline.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. tandfonline.com
For this compound derivatives, a QSAR study would involve synthesizing a library of analogues by modifying different parts of the molecule, such as the furan ring, the propanamide linker, or the amino group. After determining their biological activity against a specific target, a QSAR model could be built. For instance, a study on furanocoumarin derivatives successfully used QSAR to relate molecular characteristics like lipophilicity and molecular size to their inhibitory effects on cytochrome P450 3A. nih.gov Such a model for this compound derivatives could identify key structural features that enhance activity.
Table 1: Illustrative Example of a QSAR Model for this compound Derivatives
Disclaimer: The following table is a hypothetical representation to illustrate the output of a QSAR study and is not based on experimental data for this compound.
| Compound ID | Substitution on Furan Ring | LogP | Molecular Surface Area (Ų) | Observed pIC50 | Predicted pIC50 |
| Parent | H | 1.2 | 180.5 | 5.3 | 5.4 |
| Analogue 1 | 5-CH3 | 1.7 | 195.2 | 5.8 | 5.7 |
| Analogue 2 | 5-Cl | 1.9 | 198.7 | 6.1 | 6.0 |
| Analogue 3 | 4-Br | 2.1 | 205.3 | 6.3 | 6.4 |
| Analogue 4 | 5-NO2 | 0.8 | 201.1 | 4.9 | 4.8 |
De Novo Design Approaches for Novel this compound Analogues
De novo drug design is a computational strategy that aims to generate entirely new molecular structures with desired properties, often tailored to fit the binding site of a biological target. nih.govresearchgate.net Unlike virtual screening, which searches existing compound libraries, de novo design builds molecules from scratch, atom by atom or fragment by fragment. nih.gov This approach has the potential to explore a much larger chemical space and identify novel and patentable chemical entities. nih.gov
The de novo design process can be broadly categorized into two main approaches:
Structure-Based De Novo Design: This method utilizes the three-dimensional structure of the target protein. nih.gov Algorithms place small molecular fragments (building blocks) within the binding site and then grow or link them to form a complete molecule that has favorable interactions with the target. acs.org
Ligand-Based De Novo Design: When the 3D structure of the target is unknown, this approach uses the pharmacophore model derived from known active ligands to generate new molecules that possess the same key features required for biological activity. researchgate.net
For this compound, if a biological target is identified and its structure is known, structure-based de novo design could be employed to generate novel analogues with improved binding affinity. Computational programs could suggest modifications to the furan ring, the propanamide backbone, or the terminal amide to better occupy specific pockets within the target's binding site. For example, de novo design has been successfully used to create inhibitors for enzymes like HIV-1 protease. nih.gov
Table 2: Illustrative Examples of De Novo Designed this compound Analogues
Disclaimer: The following table is a hypothetical representation to illustrate the output of a de novo design study and is not based on experimental data.
| Analogue ID | Proposed Structural Modification | Design Rationale | Predicted Affinity (Score) |
| DN-001 | Replacement of furan with a thiazole (B1198619) ring | To form a new hydrogen bond with a specific residue in the binding pocket. | 8.5 |
| DN-002 | Addition of a hydroxyl group to the propanamide chain | To increase polarity and interaction with a polar region of the target. | 7.9 |
| DN-003 | Cyclization of the propanamide linker to form a lactam | To restrict conformational flexibility and improve binding entropy. | 9.1 |
| DN-004 | Substitution of the terminal amide with a sulfonamide | To explore alternative hydrogen bonding patterns and improve metabolic stability. | 8.2 |
No Publicly Available Data on the Pharmacological and Biological Activity of this compound
Despite a comprehensive search of scientific databases and literature, no specific information regarding the pharmacological and biological activity of the chemical compound this compound could be located.
This includes a lack of publicly available in vitro and mechanistic studies detailing its potential neurological modulation, anticonvulsant properties in cellular models, enzyme inhibition, and receptor binding affinity. The initial investigation sought to populate a detailed article on these aspects of the compound, but the necessary scientific data appears to be absent from the public domain.
Searches for structurally related compounds, including various furan and propanamide derivatives, yielded general information on the broad biological activities often associated with these chemical classes. Furan-containing molecules are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and central nervous system activities. Similarly, various substituted propanamides have been investigated for their potential as anticonvulsant and analgesic agents. However, this general information cannot be specifically attributed to this compound without direct experimental evidence.
The requested article structure, which included detailed sections on neurological modulation, enzyme inhibition, and receptor modulation, could not be fulfilled due to the absence of specific research findings for this particular compound.
It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published in publicly accessible scientific literature.
Pharmacological and Biological Activity Profiling of 3 2 Furylmethyl Amino Propanamide in Vitro and Mechanistic Studies
Evaluation of Broad-Spectrum Biological Activities in Structurally Related Compounds
Anticancer Activity in Established Cell Lines (e.g., A549, DU145, HepG2)
While specific studies on the anticancer effects of 3-[(2-Furylmethyl)amino]propanamide on A549 (lung carcinoma), DU145 (prostate carcinoma), and HepG2 (hepatocellular carcinoma) cell lines are not extensively documented, the furan (B31954) moiety is a key feature in many compounds exhibiting significant anticancer activity. researchgate.net
Research into novel furan-based derivatives has shown promising results against various cancer cell lines. For instance, a series of carbohydrazide (B1668358) derivatives featuring a furan moiety demonstrated cytotoxic activity against A549 human lung cancer cells. researchgate.net One compound, in particular, showed a significant anticancer effect on A549 cells with an IC50 value of 43.38 µM, while exhibiting low cytotoxicity against normal fibroblast cells. researchgate.net
Similarly, novel chalcone (B49325) derivatives incorporating a furan-pyrazole structure were evaluated for their in vitro anticancer activities against HepG2 and A549 cell lines, among others. nih.gov One of the most promising compounds from this study exhibited an IC50 of 27.7 µg/ml against A549 cells and 26.6 µg/ml against HepG2 cells. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives reported significant anticancer activity against HepG2 and MCF-7 (breast adenocarcinoma) cell lines. mdpi.com The presence of a furan ring within these varied molecular structures is a common thread linked to their cytotoxic potential. nih.gov
Anticancer Activity of Furan Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Carbohydrazide furan derivative (3e) | A549 (Lung) | 43.38 µM | researchgate.net |
| Furan-pyrazole chalcone (7g) | A549 (Lung) | 27.7 µg/ml | nih.gov |
| Furan-pyrazole chalcone (7g) | HepG2 (Liver) | 26.6 µg/ml | nih.gov |
| (p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | mdpi.com |
| Benzofuran-oxadiazole hybrid | A549 (Lung) | 6.3 µM | nih.gov |
Antimicrobial and Anti-inflammatory Potentials of Furan and Amide Derivatives
The furan nucleus is a constituent of many compounds with recognized antimicrobial and anti-inflammatory effects. nih.govslideshare.net Furan derivatives are widely employed as antibacterial, antiviral, and anti-fungal agents. researchgate.net The mechanisms underlying their antimicrobial action often involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.govresearchgate.net For example, studies on N-heterocyclyl-5-nitro-2-furamide demonstrated antimicrobial activity. nih.gov Similarly, various furan-2-carboxamide derivatives have been synthesized and evaluated, with some showing activity against E. Coli and various fungal strains. benthamdirect.com
In the context of inflammation, furan derivatives have been shown to exert regulatory effects on cellular activities. nih.govnih.gov They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Natural benzofuran (B130515) derivatives, for instance, significantly inhibited the production of NO in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov The anti-inflammatory properties of furan compounds appear to be closely linked to their antioxidant capabilities. nih.gov
Antioxidant Properties of Furan-Containing Scaffolds
Furan-containing structures are known to possess effective antioxidant properties. nih.govresearchgate.net This activity is primarily attributed to the chemical structure of the furan ring, which can engage in electron transfer and hydrogen atom transfer to neutralize free radicals. researchgate.net The antioxidant activity of furan fatty acids, for example, is mainly due to the electron transferability of the furan ring to peroxyl radicals or the addition of peroxyl radicals to the ring. nih.gov
Studies on 2-substituted furan derivatives have shown a correlation between their antioxidant properties and parameters like bond dissociation energy and proton affinity. researchgate.net Specifically, a furan derivative with a p-hydroxy phenyl substituent exhibited good antioxidant properties, quenching the DPPH radical predominantly through a hydrogen atom transfer mechanism. researchgate.net The presence of the furan ring in this compound suggests it may also possess radical scavenging potential. nih.gov
Mechanistic Elucidation of Biological Responses (In Vitro)
Understanding the precise mechanisms by which this compound might exert its biological effects involves identifying its molecular targets and characterizing the subsequent cellular pathways.
Identification and Validation of Molecular Targets
While the specific molecular targets of this compound are not well-documented, its biological activity is likely derived from the interaction of its functional groups—the furan ring and the amide moiety—with specific enzymes or receptors.
Based on studies of related compounds, several potential targets can be proposed. For anti-inflammatory actions, furan derivatives have been shown to modify signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways. nih.govnih.govresearchgate.net Some benzofuran derivatives exert their effects by inhibiting the phosphorylation of key proteins like JNK, p38, and ERK in the MAPK pathway. researchgate.net The ability of some furan compounds to inhibit NO production also points to NO synthase as a potential target. nih.gov In the realm of cancer therapeutics, a recent study identified a tetrasubstituted furan as a small-molecule inhibitor of Oncostatin M (OSM), a proinflammatory cytokine implicated in breast cancer, suggesting the OSM receptor complex as a possible target for certain furan derivatives. acs.org
Pathway Analysis and Cellular Phenotypic Characterization
The biological responses to furan-containing compounds are the result of complex pathway modulations. For anti-inflammatory effects, pathway analysis of benzofuran/piperazine hybrids has shown that they can significantly inhibit the phosphorylation levels of key proteins in the classic MAPK/NF-κB signaling pathway in a dose-dependent manner. mdpi.com This inhibition leads to the down-regulation of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6. mdpi.com
In the context of anticancer activity, furan derivatives can induce significant cellular changes. Studies on furan-pyrazole chalcones have shown that treatment can lead to increased DNA damage and fragmentation in cancer cells compared to controls. nih.gov Furthermore, these compounds can alter the expression of genes involved in cancer cell metabolism and proliferation. For example, significant changes in the expression levels of genes like AMY2A, FOXG1, PKM, and PSPH were observed in lung and liver cancer cells after treatment with a furan-containing chalcone. nih.gov The resulting cellular phenotypes include decreased cell viability and the inhibition of cell proliferation. researchgate.netnih.gov These findings suggest that the potential anticancer effects of this compound could be mediated through the induction of apoptosis and the modulation of key cancer-related signaling pathways.
Metabolic Fate and Biotransformation of 3 2 Furylmethyl Amino Propanamide in Vitro Investigations
Enzymatic Biotransformation Pathways
The enzymatic biotransformation of 3-[(2-Furylmethyl)amino]propanamide is anticipated to proceed through two main phases of metabolism. Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation reactions, which facilitate its excretion.
Phase I Metabolic Reactions (e.g., Hydroxylation, N-dealkylation of Amine and Furan (B31954) Moieties)
Phase I metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. The key predicted pathways include oxidation of the furan ring and N-dealkylation of the secondary amine.
Furan Moiety Oxidation: The furan ring is a known substrate for CYP450-mediated oxidation. researchgate.netnih.govresearchgate.netnih.gov This process can lead to the formation of reactive intermediates, such as epoxides or cis-enediones. researchgate.netnih.govresearchgate.netnih.gov The specific intermediate formed can depend on the substitution pattern of the furan ring. researchgate.netnih.gov For a 2-substituted furan like that in this compound, oxidation is likely to yield a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA), following ring opening. researchgate.netnih.gov This reactive species can then be a target for detoxification pathways.
Hydroxylation: While ring opening is a major pathway for furan metabolism, hydroxylation of the furan ring at the 5-position is also a possibility, leading to a more polar metabolite.
N-dealkylation of the Amine Moiety: The secondary amine in this compound is a prime site for N-dealkylation, a common metabolic reaction catalyzed by CYP450 enzymes. nih.gov This reaction involves the enzymatic removal of the furylmethyl group, leading to the formation of 3-aminopropanamide (B1594134) and furfural. Furfural can be further metabolized, for instance, by oxidation to furoic acid. nih.gov
Amide Moiety Metabolism: The propanamide portion of the molecule may also undergo metabolic transformations, although typically at a slower rate than furan oxidation or N-dealkylation. Enzymatic hydrolysis of the amide bond by amidases would yield 3-[(2-Furylmethyl)amino]propanoic acid and ammonia.
A summary of the predicted Phase I metabolites is presented in Table 1.
| Parent Compound | Predicted Phase I Metabolite | Metabolic Reaction |
| This compound | 3-Aminopropanamide | N-dealkylation |
| This compound | Furfural | N-dealkylation |
| This compound | 5-Hydroxy-3-[(2-furylmethyl)amino]propanamide | Furan Hydroxylation |
| This compound | cis-2-Butene-1,4-dial (from furan ring opening) | Furan Oxidation |
| This compound | 3-[(2-Furylmethyl)amino]propanoic acid | Amide Hydrolysis |
Table 1: Predicted Phase I Metabolites of this compound
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation of Hydroxyl Groups)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their elimination from the body.
Glucuronidation: Metabolites with hydroxyl groups, such as the hydroxylated furan derivative, are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the hydroxyl group.
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites. nih.gov This is another important pathway for increasing the polarity and excretion of xenobiotics. nih.govnih.gov
Glutathione (B108866) Conjugation: The reactive intermediates formed from the oxidation of the furan ring, such as cis-2-butene-1,4-dial, are electrophilic and can be detoxified by conjugation with glutathione (GSH). researchgate.netnih.gov This reaction, often catalyzed by glutathione S-transferases (GSTs), is a critical detoxification pathway for reactive furan metabolites. researchgate.netnih.gov The resulting GSH adducts can be further metabolized to mercapturic acids. researchgate.net
Identification and Characterization of Metabolites Using Analytical Techniques
The identification and structural elucidation of the metabolites of this compound would rely on modern analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govrsc.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is the cornerstone of in vitro drug metabolism studies. researchgate.netnih.govrsc.orgresearchgate.net HPLC is used to separate the parent compound from its various metabolites based on their physicochemical properties. The separated components are then introduced into a mass spectrometer.
Full Scan Mass Spectrometry (MS): Provides the molecular weight of the parent compound and its metabolites.
Tandem Mass Spectrometry (MS/MS): The parent or metabolite ions are fragmented, and the resulting fragmentation pattern provides crucial structural information, helping to pinpoint the site of metabolic modification. researchgate.netresearchgate.net For example, a characteristic neutral loss of 129 Da in negative ion mode can indicate a glutathione conjugate. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of metabolites, further aiding in their identification.
A summary of analytical techniques and their applications is provided in Table 2.
| Analytical Technique | Application in Metabolite Identification |
| High-Performance Liquid Chromatography (HPLC) | Separation of parent compound and metabolites from the in vitro incubation mixture. |
| Tandem Mass Spectrometry (MS/MS) | Determination of molecular weight and structural elucidation of metabolites through fragmentation analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for the determination of elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for definitive identification of isolated metabolites. |
Table 2: Analytical Techniques for Metabolite Characterization
Influence of Structural Modifications on Metabolic Stability and Clearance
The metabolic stability and clearance of this compound are directly influenced by its chemical structure. Modifications to the furan ring, the linker, or the propanamide side chain can significantly alter its metabolic fate.
Furan Ring Modifications: The electronic properties of the furan ring play a critical role in its susceptibility to CYP450-mediated oxidation. ijabbr.com
Electron-donating groups on the furan ring may increase the rate of oxidation, potentially leading to lower metabolic stability.
Electron-withdrawing groups could decrease the electron density of the furan ring, making it less prone to oxidation and thereby increasing metabolic stability. ijabbr.com
Modifications of the Amino and Propanamide Moieties:
Steric hindrance around the secondary amine could slow down the rate of N-dealkylation. For example, introducing a substituent on the methylene (B1212753) bridge of the furylmethyl group could sterically shield the amine.
Changes to the propanamide side chain could influence its susceptibility to hydrolysis. For instance, replacing the primary amide with a secondary or tertiary amide would likely increase its stability against amidases. The nature of the substituent on the carboxyl side of an amide can also influence the rate of degradation.
| Structural Modification | Potential Effect on Metabolism | Impact on Metabolic Stability |
| Addition of electron-withdrawing group to furan ring | Decreased rate of furan oxidation | Increased |
| Addition of electron-donating group to furan ring | Increased rate of furan oxidation | Decreased |
| Introduction of steric bulk near the secondary amine | Decreased rate of N-dealkylation | Increased |
| Replacement of primary amide with a secondary/tertiary amide | Decreased rate of amide hydrolysis | Increased |
Table 3: Predicted Influence of Structural Modifications on Metabolic Stability
Computational and Theoretical Studies on 3 2 Furylmethyl Amino Propanamide
Molecular Docking Simulations with Proposed Biological Targets
There is no published research detailing molecular docking simulations of 3-[(2-Furylmethyl)amino]propanamide with any proposed biological targets. While studies exist for various furan (B31954) and propanamide derivatives, these findings cannot be extrapolated to this specific compound without dedicated computational analysis.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
A search of scientific databases reveals no studies focused on the conformational analysis or molecular dynamics simulations of this compound. Such studies would be necessary to understand its three-dimensional structure, flexibility, and behavior in a simulated biological environment.
Quantum Chemical Calculations for Electronic Properties and Reactivity
There are no available quantum chemical calculation studies for this compound. These calculations would be essential for determining its electronic properties, such as molecular orbital energies and charge distribution, which are crucial for understanding its reactivity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding toxicity)
No in silico ADME prediction studies specifically for this compound have been published. While general ADME prediction tools are available, a detailed analysis and publication of the results for this compound are not present in the scientific literature.
Advanced Research Applications and Future Directions for 3 2 Furylmethyl Amino Propanamide
Development of 3-[(2-Furylmethyl)amino]propanamide as a Chemical Probe for Biological Systems
The development of this compound as a chemical probe would represent a significant step toward understanding its molecular interactions within biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. For this compound to be considered a valuable chemical probe, it would need to exhibit high potency and selectivity for a particular biological target.
Table 1: Key Characteristics of an Ideal Chemical Probe
| Characteristic | Description | Relevance to this compound |
| Potency | The concentration of the compound required to elicit a biological response. | To be determined through biological screening assays. |
| Selectivity | The ability of the compound to interact with a specific target over others. | To be assessed through profiling against a panel of related targets. |
| Cellular Permeability | The ability to cross cell membranes to reach intracellular targets. | The physicochemical properties suggest potential for cell permeability. |
| Mechanism of Action | The specific molecular mechanism by which the compound exerts its effect. | To be elucidated through detailed biochemical and cellular studies. |
Integration into High-Throughput Screening (HTS) Campaigns for Lead Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. Integrating this compound and its analogs into HTS campaigns could uncover novel starting points for drug discovery programs. The compound's relatively small size and synthetic tractability make it an attractive candidate for inclusion in diverse chemical libraries.
HTS campaigns could explore the activity of this compound against a wide array of biological targets, including enzymes, receptors, and ion channels. The data generated from such screens would provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective derivatives.
Application in Chemical Biology to Dissect Cellular Pathways
Chemical biology utilizes small molecules to perturb and study cellular pathways. Should this compound be found to modulate a specific cellular process, it could become a valuable tool for dissecting the underlying molecular mechanisms. For instance, if the compound were to inhibit a particular kinase, researchers could use it to investigate the downstream signaling events regulated by that kinase. This approach can provide insights into disease pathogenesis and identify new therapeutic targets.
Perspectives on Preclinical Research and Early Drug Discovery (excluding clinical human trials)
While no preclinical data for this compound is currently available, its chemical structure suggests potential for exploration in several therapeutic areas.
Exploration in Neurological Disorder Models
The furan (B31954) ring is a structural motif present in some compounds with activity in the central nervous system. Future preclinical research could investigate the potential of this compound in animal models of neurological disorders such as Alzheimer's disease or Parkinson's disease. Initial studies would likely focus on assessing the compound's ability to cross the blood-brain barrier and its effects on neuronal function.
Further Investigation in Oncology and Anti-infective Research
The propanamide scaffold is found in various compounds with demonstrated biological activities, including anticancer and antimicrobial properties. Preliminary in vitro studies could assess the cytotoxic effects of this compound against a panel of cancer cell lines. Similarly, its activity against a range of pathogenic bacteria and fungi could be explored to determine its potential as an anti-infective agent.
Table 2: Potential Preclinical Research Areas
| Research Area | Rationale | Potential Models/Assays |
| Neurological Disorders | Presence of a furan moiety. | In vitro neuronal cell culture; In vivo rodent models of neurodegeneration. |
| Oncology | Propanamide scaffold is a known pharmacophore. | Cancer cell line proliferation assays; Xenograft models in mice. |
| Anti-infective Research | Common structural motifs in antimicrobials. | Minimum inhibitory concentration (MIC) assays against various pathogens. |
Q & A
Q. What are the optimal synthetic routes for 3-[(2-Furylmethyl)amino]propanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling 2-furylmethylamine with a propanamide precursor (e.g., acryloyl chloride derivatives) under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during amine acylation to minimize side reactions (e.g., hydrolysis) .
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilicity of the amine .
- Catalysts : Employ coupling agents like HATU or DCC to improve reaction efficiency .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Acylation in DCM | 65–75 | >95% | 0°C, 12 hrs |
| HATU-mediated coupling | 80–85 | >98% | RT, 6 hrs |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify furylmethyl and propanamide moieties. For example, the furan ring protons appear at δ 6.2–7.4 ppm, while the amide proton resonates at δ 6.8–7.1 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: ~207.1 g/mol) .
- FT-IR : Identify amide C=O stretch at ~1650–1680 cm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How do substituent variations on the furan ring influence the compound’s reactivity and biological activity?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO) on the furan ring reduce nucleophilicity, slowing acylation kinetics. Use Hammett plots to quantify substituent effects .
- Biological Activity : Test derivatives in enzyme inhibition assays (e.g., kinase profiling). For instance, 5-nitro-furyl derivatives show enhanced binding to ATP pockets in kinases .
Table 2: Substituent Impact on Activity
| Substituent | IC (μM) | Reactivity (k, s) |
|---|---|---|
| -H (Parent) | 12.5 | 0.45 |
| -NO | 4.2 | 0.28 |
| -OCH | 18.3 | 0.62 |
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293) and control compounds across studies .
- Data Normalization : Express activity as % inhibition relative to a reference inhibitor (e.g., staurosporine for kinases) .
- Structural Validation : Re-synthesize disputed compounds and re-test using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What advanced analytical methods are suitable for studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Metabolomics : Use LC-MS/MS to track metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
